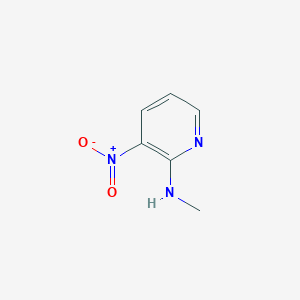

n-Methyl-3-nitropyridin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to N-Methyl-3-nitropyridin-2-amine involves condensation reactions and other sophisticated chemical processes to yield high-purity products. For instance, the condensation of 4-chloro-3-methyl-2-chloromethylpyridine with 2-nitroiminoimidazolidine leads to a compound with a total yield of 92.3%, showcasing the efficiency of such synthetic approaches (Chen et al., 2016).

Molecular Structure Analysis

The molecular and crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been extensively studied. These compounds exhibit stabilization by a combination of N-H···N and N-H···O hydrogen bonds, forming layered arrangements with dimeric motifs. The molecular structures have been determined using DFT B3LYP/6-311G(2d,2p) approaches, offering insights into the compound's stability and reactivity (Bryndal et al., 2012).

Chemical Reactions and Properties

N-Methyl-3-nitropyridin-2-amine and related compounds undergo various chemical reactions, including nitrosation and nucleophilic aromatic substitution. These reactions are significant for understanding the compound's behavior under different chemical conditions and for the synthesis of novel derivatives with potential applications in various fields. The kinetics and mechanisms of these reactions have been detailed, providing valuable data on their reactivity and stability (Kalatzis & Papadopoulos, 1981).

Physical Properties Analysis

Research on N-Methyl-3-nitropyridin-2-amine focuses on its physical properties, such as solubility, melting point, and crystalline structure, which are essential for its application in material science and other related fields. These properties are determined using various analytical techniques, including X-ray diffraction and spectroscopy, to ensure accurate characterization and potential for use in targeted applications.

Chemical Properties Analysis

The chemical properties of N-Methyl-3-nitropyridin-2-amine, such as its reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are of great interest. Studies have explored its reactions with nitrous acid and the resulting nitrosation products, providing insights into the compound's versatile chemistry and potential for creating novel materials or pharmaceuticals (Wydra et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Catalysts

- N-Methyl-3-nitropyridin-2-amine is used in the synthesis of various N-methyl and N-alkyl amines, amino acid derivatives, and drug molecules through an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This method is significant for its convenience and cost-effectiveness (Senthamarai et al., 2018).

Fluorescent Probes for Metal Ion Detection

- It has been used to develop fluorescent compounds for detecting Fe3+ and Hg2+ ions in aqueous media and biological systems, demonstrating its potential in environmental and biological monitoring (Singh et al., 2020).

Pharmaceutical and Biological Activity

- N-Methyl-3-nitropyridin-2-amine plays a role in the synthesis of pyrazole derivatives, which are studied for their antitumor, antifungal, and antibacterial activities. This highlights its importance in the development of new pharmaceutical agents (Titi et al., 2020).

Improvement of Drug Solubility

- The molecule is involved in the development of techniques for improving drug solubility. For example, the formation of salts from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one using ultrasound irradiation is an innovative approach to address solubility issues in drug compounds (Machado et al., 2013).

Chemical Synthesis and Functionalization

- N-Methyl-3-nitropyridin-2-amine is utilized in various chemical synthesis and functionalization processes, such as 1,3-dipolar cycloaddition reactions, illustrating its versatility in organic chemistry (Holt & Fiksdahl, 2007).

Amination Techniques

- It is used in selective vicarious nucleophilic amination of nitropyridines, a method important for the preparation of various substituted aminopyridines with potential applications in drug discovery (Bakke et al., 2001).

Wirkmechanismus

The mechanism of action of similar compounds involves the inhibition of CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-6-5(9(10)11)3-2-4-8-6/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILGRKFIVIVPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339465 | |

| Record name | n-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-3-nitropyridin-2-amine | |

CAS RN |

4093-88-3 | |

| Record name | n-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)